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Compound of Interest

Compound Name: Einecs 256-813-8

Cat. No.: B15178575

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and relevant
experimental methodologies for the compound N-(2-hydroxy-1,1-dimethylethyl)dodecanamide,
formed from the reaction of lauric acid and 2-amino-2-methyl-1-propanol. This document is
intended for researchers, scientists, and professionals in the field of drug development who are
interested in the characterization and synthesis of fatty acid amides.

Introduction

N-(2-hydroxy-1,1-dimethylethyl)dodecanamide is a fatty acid amide, a class of compounds with
diverse biological activities. The conjugation of lauric acid, a saturated fatty acid, with 2-amino-
2-methyl-1-propanol, an amino alcohol, results in an amphiphilic molecule with potential
applications in various research areas, including pharmacology and material science. Accurate
spectroscopic characterization is crucial for the unambiguous identification and quality control
of this compound. This guide outlines the predicted spectroscopic data and provides
generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

Due to the absence of specific experimental spectra for N-(2-hydroxy-1,1-
dimethylethyl)dodecanamide in publicly available databases, the following tables present
predicted spectroscopic data based on the analysis of similar compounds and established
principles of NMR, IR, and mass spectrometry.
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Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

CHs (lauryl chain) 0.88 Triplet 3H

(CHz2)s (lauryl chain) 1.25 Multiplet 16H
CH2-CH2-C=0 1.60 Quintet 2H
CH2-C=0 2.15 Triplet 2H

C(CHs)2 1.30 Singlet 6H

CH2-OH 3.40 Singlet 2H

N-H (amide) 6.5-7.5 Broad Singlet 1H

O-H (hydroxyl) Variable Broad Singlet 1H

Note: Predictions are based on typical values for similar long-chain amides and substituted
propanolamines. The solvent used for analysis can influence the chemical shifts, particularly for
N-H and O-H protons.

Predicted *C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide
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Carbon Predicted Chemical Shift (ppm)
Lauryl Chain

C=0 174-176

CH2-C=0 36-38

(CH2)9 22-34

CHs 14

Amino Alcohol Moiety

C(CHs)2 55-60
C(CHs)2 24-26
CH2-OH 68-72

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H Stretch (hydroxyl) 3200-3600 Strong, Broad
N-H Stretch (amide) 3100-3500 Strong, Broad
C-H Stretch (aliphatic) 2850-2960 Strong

C=0 Stretch (Amide I) 1630-1680 Strong

N-H Bend (Amide II) 1510-1570 Strong

C-N Stretch (Amide I11) 1250-1350 Moderate
C-O Stretch (hydroxyl) 1000-1260 Strong

Predicted Mass Spectrometry Data
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Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for N-(2-hydroxy-1,1-
dimethylethyl)dodecanamide

lon Predicted m/z Description
[M+H]* 272.258 Molecular ion (protonated)
[M+Na]* 294.240 Sodium adduct
[M-H20]* 254.247 Loss of water

Acylium ion from cleavage of
C12H230% 183.174

the C-N bond

Fragment from the amino
CaH10NO* 88.076

alcohol moiety

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic
analysis of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide.

Synthesis of N-(2-hydroxy-1,1-
dimethylethyl)dodecanamide

The synthesis of the target amide can be achieved through the direct amidation of lauric acid
with 2-amino-2-methyl-1-propanol.[1][2][3][4][5]

Materials:

e Lauric acid

2-amino-2-methyl-1-propanol

Toluene or other suitable azeotropic solvent

Dean-Stark apparatus

Reflux condenser
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Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

e In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

dissolve equimolar amounts of lauric acid and 2-amino-2-methyl-1-propanol in toluene.

e Heat the reaction mixture to reflux. The water formed during the reaction will be collected in

the Dean-Stark trap.

» Monitor the reaction progress by observing the amount of water collected. The reaction is

typically complete when the theoretical amount of water has been removed.

o After completion, cool the reaction mixture to room temperature.

e Remove the toluene using a rotary evaporator.

e The crude product can be purified by recrystallization from a suitable solvent system to yield

the pure amide.

Lauric Acid +
2-Amino-2-methyl-1-propanol

L N-(2-hydroxy-1,1-dimethylethyl)
> Recysializaton _>

> Azeotropic Reflux Solvent Removal
in Toluene (Rotary Evaporation)

Click to download full resolution via product page

Synthesis workflow for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide.

NMR Spectroscopy

Sample Preparation:
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e Dissolve 5-10 mg of the purified amide in approximately 0.6-0.8 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

Data Acquisition:

e 1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance
of 13C, a larger number of scans will be required. Proton decoupling is typically used to
simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press
into a thin, transparent pellet.

Data Acquisition:
e Acquire the spectrum over the range of 4000-400 cm~1.

o Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract
it from the sample spectrum.

Mass Spectrometry

Sample Preparation:
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e Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a
concentration of approximately 1 mg/mL.

» Further dilute the sample as required by the instrument's sensitivity.
Data Acquisition:

o Electrospray lonization (ESI): This is a soft ionization technique suitable for polar molecules.
The sample solution is introduced into the mass spectrometer, and spectra are typically
acquired in positive ion mode to observe [M+H]* and [M+Na]* ions.

» Electron lonization (El): This technique can provide information about the fragmentation
pattern of the molecule.[6]

Hypothetical Signaling Pathway

While the specific biological activities of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide have
not been extensively studied, fatty acid amides are known to interact with various cellular
signaling pathways. For instance, they can modulate the activity of enzymes and receptors
involved in inflammation and pain signaling. A hypothetical pathway is presented below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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